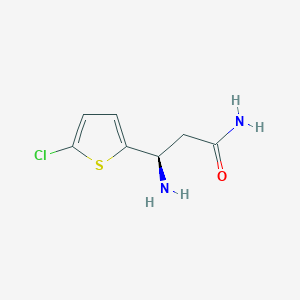
Gnetupendin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gnetupendin A is a stilbenoid compound isolated from the lianas of Gnetum pendulum, a plant species belonging to the Gnetaceae family . Stilbenoids are a type of natural phenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gnetupendin A involves the isolation of the compound from the lianas of Gnetum pendulum. The isolation process typically includes extraction with organic solvents followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify the compound . The specific synthetic routes and reaction conditions for this compound have not been extensively documented in the literature.
Industrial Production Methods
Currently, there are no well-established industrial production methods for this compound. The compound is primarily obtained through natural extraction from Gnetum pendulum. Further research and development are needed to explore potential synthetic or biotechnological production methods.
Analyse Chemischer Reaktionen
Types of Reactions
Gnetupendin A, like other stilbenoids, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones or other oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in the reactions of stilbenoids like this compound include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogens (Cl₂, Br₂), nitric acid (HNO₃)
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydrostilbenes.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Gnetupendin A involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through:
Antioxidant activity: This compound scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Anti-inflammatory activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer activity: This compound induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation.
Antiviral activity: The compound inhibits viral replication by targeting viral enzymes and proteins.
Vergleich Mit ähnlichen Verbindungen
Gnetupendin A is part of a broader class of stilbenoids, which includes compounds such as:
Resveratrol: Known for its antioxidant and anticancer properties, resveratrol is found in grapes and red wine.
Piceatannol: A derivative of resveratrol, piceatannol has similar biological activities and is found in various plants.
Pterostilbene: Another resveratrol derivative, pterostilbene is known for its antioxidant and anti-inflammatory effects.
Uniqueness of this compound
This compound stands out due to its unique structural features and specific biological activities. Unlike resveratrol and its derivatives, this compound is primarily isolated from Gnetum pendulum and exhibits distinct antiviral properties .
Eigenschaften
Molekularformel |
C22H20O5 |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
5-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-4-[(4-hydroxyphenyl)methyl]benzene-1,3-diol |
InChI |
InChI=1S/C22H20O5/c1-27-22-11-15(5-9-20(22)25)2-6-16-12-18(24)13-21(26)19(16)10-14-3-7-17(23)8-4-14/h2-9,11-13,23-26H,10H2,1H3/b6-2+ |
InChI-Schlüssel |
VFHNCULLCMIZKI-QHHAFSJGSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C/C2=C(C(=CC(=C2)O)O)CC3=CC=C(C=C3)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=CC2=C(C(=CC(=C2)O)O)CC3=CC=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


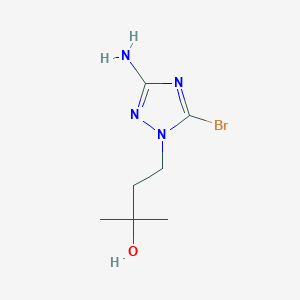
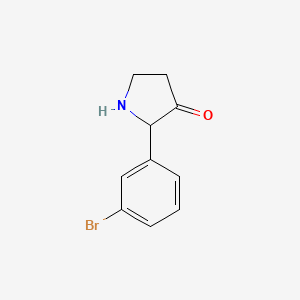
![4-{[4-(Dimethylamino)phenyl]methylidene}-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B13074335.png)
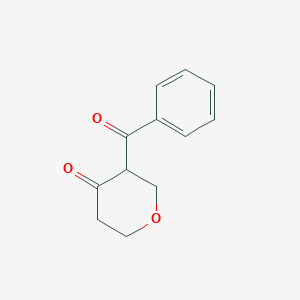
![N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine](/img/structure/B13074341.png)

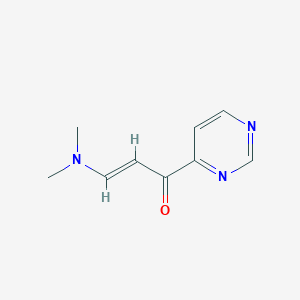
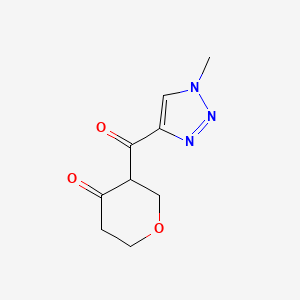
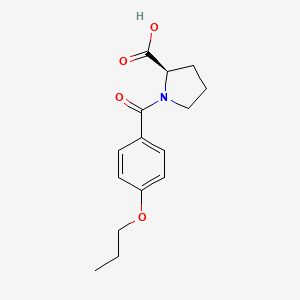

![2-Methyl-2,5-diazaspiro[3.4]octane](/img/structure/B13074383.png)
![3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13074386.png)
